N-ethyl-N,2-dimethylpiperidin-4-amine
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Overview
Description
N-ethyl-N,2-dimethylpiperidin-4-amine is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N,2-dimethylpiperidin-4-amine typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 4-piperidone with ethyl iodide and dimethylamine under basic conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N,2-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to produce secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-ethyl-N,2-dimethylpiperidin-4-amine is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of neurotransmitter systems and receptor binding assays.
Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-N,2-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation is crucial for its potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpyridin-4-amine: Similar in structure but contains a pyridine ring instead of a piperidine ring.
4-(Dimethylamino)pyridine: Another similar compound with a pyridine ring and dimethylamino group.
Uniqueness
N-ethyl-N,2-dimethylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the study of neurotransmitter systems and receptor interactions .
Properties
Molecular Formula |
C9H20N2 |
---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
N-ethyl-N,2-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C9H20N2/c1-4-11(3)9-5-6-10-8(2)7-9/h8-10H,4-7H2,1-3H3 |
InChI Key |
LJBLYDXAGWWIKX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1CCNC(C1)C |
Origin of Product |
United States |
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